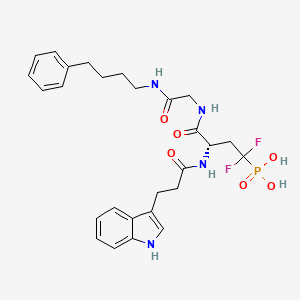
Brca1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brca1-IN-1 is a small molecule inhibitor specifically designed to target the Breast Cancer 1 (BRCA1) protein. The BRCA1 protein is a tumor suppressor involved in the repair of DNA damage, particularly double-strand breaks, through homologous recombination. Mutations in the BRCA1 gene are associated with an increased risk of breast and ovarian cancers. This compound aims to inhibit the function of the BRCA1 protein, thereby providing a potential therapeutic approach for cancers that rely on BRCA1-mediated DNA repair mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brca1-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of specific functional groups that confer inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core scaffold through a series of condensation and cyclization reactions.
Step 2: Introduction of functional groups via nucleophilic substitution or electrophilic addition reactions.
Step 3: Purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing stringent quality control measures to ensure consistency. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Brca1-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various intermediates that are subsequently converted to the final this compound compound. Each intermediate is carefully characterized to ensure the desired structural and functional properties.
Scientific Research Applications
Brca1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of BRCA1 inhibitors.
Biology: Employed in cellular and molecular biology experiments to investigate the role of BRCA1 in DNA repair and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating BRCA1-mutant cancers, particularly breast and ovarian cancers.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying BRCA1 inhibitors.
Mechanism of Action
Brca1-IN-1 is compared with other similar compounds, such as:
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of BRCA1/2-mutant cancers.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor that also targets BRCA1/2-mutant cancers.
Uniqueness: this compound is unique in its specific targeting of the BRCA1 protein, whereas PARP inhibitors target the broader DNA repair pathway. This specificity may offer advantages in terms of reduced off-target effects and improved efficacy in BRCA1-mutant cancers.
Comparison with Similar Compounds
- Olaparib
- Rucaparib
- Niraparib
- Talazoparib
Properties
Molecular Formula |
C27H33F2N4O6P |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
[(3S)-1,1-difluoro-3-[3-(1H-indol-3-yl)propanoylamino]-4-oxo-4-[[2-oxo-2-(4-phenylbutylamino)ethyl]amino]butyl]phosphonic acid |
InChI |
InChI=1S/C27H33F2N4O6P/c28-27(29,40(37,38)39)16-23(33-24(34)14-13-20-17-31-22-12-5-4-11-21(20)22)26(36)32-18-25(35)30-15-7-6-10-19-8-2-1-3-9-19/h1-5,8-9,11-12,17,23,31H,6-7,10,13-16,18H2,(H,30,35)(H,32,36)(H,33,34)(H2,37,38,39)/t23-/m0/s1 |
InChI Key |
ONHSSHPYNSJFHU-QHCPKHFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)[C@H](CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)CNC(=O)C(CC(F)(F)P(=O)(O)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















